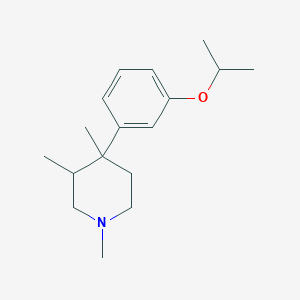
1,3,4-Trimethyl-4-(3-propan-2-yloxyphenyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Trimethyl-4-(3-propan-2-yloxyphenyl)piperidine, commonly known as TIPP, is a piperidine-based compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. TIPP is a synthetic opioid compound that exhibits potent analgesic effects with minimal adverse effects. The compound has been extensively studied for its potential use in the treatment of chronic pain, addiction, and other related disorders.
Mecanismo De Acción
TIPP acts as a potent mu-opioid receptor agonist, producing analgesia through the activation of the mu-opioid receptor. The compound has a high affinity for the mu-opioid receptor, making it a potent analgesic. TIPP also exhibits a low affinity for the delta and kappa opioid receptors, reducing the potential for adverse effects.
Efectos Bioquímicos Y Fisiológicos
TIPP produces potent analgesic effects, making it a potential candidate for the treatment of chronic pain. The compound has also been shown to reduce the rewarding effects of opioids and cocaine, making it a potential candidate for the treatment of addiction. TIPP produces minimal adverse effects, making it a promising therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TIPP is a synthetic compound that can be easily synthesized in the laboratory. The compound exhibits potent analgesic effects with minimal adverse effects, making it a promising therapeutic agent. However, due to the potent analgesic effects of TIPP, caution must be taken when handling the compound in the laboratory.
Direcciones Futuras
TIPP has significant potential for the treatment of chronic pain, addiction, and other related disorders. Future research should focus on the development of TIPP analogs with improved pharmacokinetic properties and reduced potential for abuse. Additionally, further studies are needed to determine the long-term safety and efficacy of TIPP in humans.
Conclusion:
1,3,4-Trimethyl-4-(3-propan-2-yloxyphenyl)piperidine, commonly known as TIPP, is a synthetic opioid compound that exhibits potent analgesic effects with minimal adverse effects. The compound has significant potential for the treatment of chronic pain, addiction, and other related disorders. TIPP acts as a potent mu-opioid receptor agonist, producing analgesia through the activation of the mu-opioid receptor. The compound has a high affinity for the mu-opioid receptor, making it a potent analgesic. TIPP produces minimal adverse effects, making it a promising therapeutic agent. Future research should focus on the development of TIPP analogs with improved pharmacokinetic properties and reduced potential for abuse.
Métodos De Síntesis
The synthesis of TIPP involves several steps, including the reaction of 3-methoxyphenylacetonitrile with 1,3-dimethyl-4-piperidone to produce 1,3-dimethyl-4-(3-methoxyphenyl)piperidin-4-one. This intermediate is then reacted with 2-bromo-1-(propan-2-yloxy)benzene to produce TIPP. The synthesis of TIPP is a relatively straightforward process and can be achieved using standard laboratory equipment.
Aplicaciones Científicas De Investigación
TIPP has been extensively studied for its potential therapeutic benefits. The compound exhibits potent analgesic effects, making it a potential candidate for the treatment of chronic pain. TIPP has also been studied for its potential use in the treatment of addiction and other related disorders. The compound has been shown to reduce the rewarding effects of opioids and cocaine, making it a potential candidate for the treatment of addiction.
Propiedades
IUPAC Name |
1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-13(2)19-16-8-6-7-15(11-16)17(4)9-10-18(5)12-14(17)3/h6-8,11,13-14H,9-10,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZFTKIQJBBOSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4-Trimethyl-4-(3-propan-2-yloxyphenyl)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

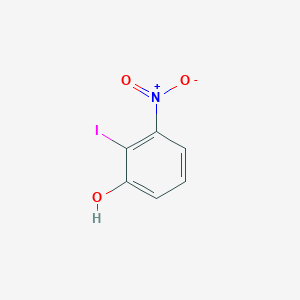
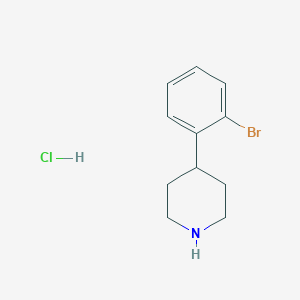
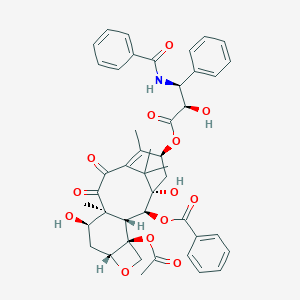
![Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide](/img/structure/B176078.png)
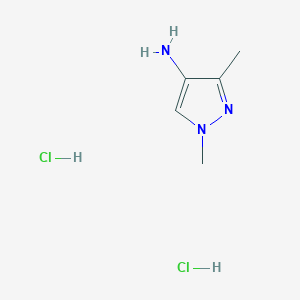

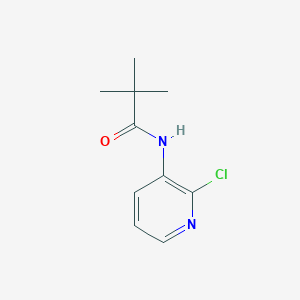



![Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B176106.png)
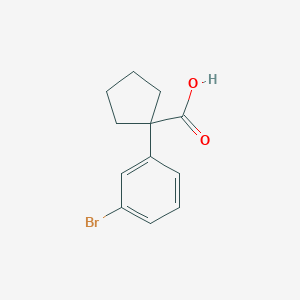
![[1-(4-Methylphenyl)sulfonylazetidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B176111.png)
![3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B176113.png)